2-[2-(4-Ethyl-2,3-dioxopiperazin-1-yl)ethoxy]benzonitrile
Description
2-[2-(4-Ethyl-2,3-dioxopiperazin-1-yl)ethoxy]benzonitrile is a chemical compound with the molecular formula C14H15N3O2 It is known for its unique structure, which includes a piperazine ring substituted with ethyl and dioxo groups, connected to a benzonitrile moiety via an ethoxy linker
Properties
IUPAC Name |
2-[2-(4-ethyl-2,3-dioxopiperazin-1-yl)ethoxy]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-2-17-7-8-18(15(20)14(17)19)9-10-21-13-6-4-3-5-12(13)11-16/h3-6H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFLDLQXSOAPEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CCOC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Ethyl-2,3-dioxopiperazin-1-yl)ethoxy]benzonitrile typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylamine with diethyl oxalate under controlled conditions to form 4-ethyl-2,3-dioxopiperazine.
Attachment of the Ethoxy Linker: The ethoxy group is introduced by reacting the piperazine derivative with ethylene oxide in the presence of a suitable catalyst.
Formation of the Benzonitrile Moiety: The final step involves the reaction of the ethoxy-substituted piperazine with 2-chlorobenzonitrile under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Ethyl-2,3-dioxopiperazin-1-yl)ethoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted benzonitrile derivatives.
Scientific Research Applications
2-[2-(4-Ethyl-2,3-dioxopiperazin-1-yl)ethoxy]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-Ethyl-2,3-dioxopiperazin-1-yl)ethoxy]benzonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzonitrile
- (S)-Ethyl 2-(3,6-dioxopiperazin-2-yl)acetate
Uniqueness
2-[2-(4-Ethyl-2,3-dioxopiperazin-1-yl)ethoxy]benzonitrile stands out due to its unique ethoxy linker, which imparts distinct chemical properties and reactivity compared to similar compounds. This structural feature enhances its potential for diverse applications in various fields of research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
